7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a bromophenyl group, a phenylpiperazine moiety, and a thienopyrimidinone core. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidinone Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidinone structure. Reagents such as thiourea and α-haloketones are often used under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid is coupled with the thienopyrimidinone core in the presence of a palladium catalyst.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is typically introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate leaving group on the thienopyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted thienopyrimidinones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as a ligand for various biological targets. It is studied for its binding affinity to receptors and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, research is focused on its potential therapeutic applications. It is investigated for its activity against certain diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound for new drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Uniqueness
Compared to its analogs, 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJLXHREDATRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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